3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate
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Overview
Description
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex molecular structure, which includes a methoxyphenoxy group, an acetamido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-(2-Methoxyphenoxy)acetic acid: This can be achieved through the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.
Amidation: The 2-(2-methoxyphenoxy)acetic acid is then reacted with cyclohexylamine to form the corresponding amide.
Carbamate Formation: The final step involves the reaction of the amide with 4-fluorophenyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-chlorophenyl)carbamate
- 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-bromophenyl)carbamate
- 3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-iodophenyl)carbamate
Uniqueness
3-(2-(2-Methoxyphenoxy)acetamido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[3-[[2-(2-methoxyphenoxy)acetyl]amino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN2O5/c1-28-19-7-2-3-8-20(19)29-14-21(26)24-17-5-4-6-18(13-17)30-22(27)25-16-11-9-15(23)10-12-16/h2-3,7-12,17-18H,4-6,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWBEXPNJDDERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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